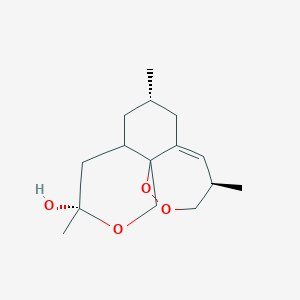
Deoxoqinghaosu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxoqinghaosu, also known as DQHS, is a chemical compound that is derived from the medicinal plant Artemisia annua. This compound has been studied extensively for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders.
Mechanism of Action
Deoxoqinghaosu exerts its therapeutic effects by inducing oxidative stress in cells. This leads to the activation of various signaling pathways that regulate cell growth and survival. Additionally, Deoxoqinghaosu has been shown to inhibit the activity of enzymes that are critical for the survival of malaria parasites.
Biochemical and Physiological Effects:
Deoxoqinghaosu has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in autoimmune disorders, and inhibit the growth of malaria parasites. Additionally, Deoxoqinghaosu has been shown to have antioxidant properties that can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Deoxoqinghaosu has several advantages for lab experiments. It is a well-characterized compound that has been studied extensively, and its synthesis can be easily scaled up for large-scale experiments. However, Deoxoqinghaosu has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Deoxoqinghaosu. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and delivery methods for treating different diseases. Finally, more research is needed to understand the long-term effects of Deoxoqinghaosu on human health.
Synthesis Methods
The synthesis of Deoxoqinghaosu involves the extraction of artemisinin from Artemisia annua, followed by a chemical modification process that converts artemisinin into Deoxoqinghaosu. This process has been optimized over the years to increase the yield and purity of the compound.
Scientific Research Applications
Deoxoqinghaosu has been studied extensively for its potential use in treating malaria, cancer, and autoimmune disorders. In preclinical studies, Deoxoqinghaosu has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of autoimmune disorders.
properties
CAS RN |
126189-95-5 |
|---|---|
Product Name |
Deoxoqinghaosu |
Molecular Formula |
C26H27Cl2N3O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(4S,8S,12R)-4,8,12-trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol |
InChI |
InChI=1S/C15H24O4/c1-10-4-12-6-11(2)8-18-19-15(12)9-17-14(3,16)7-13(15)5-10/h6,10-11,13,16H,4-5,7-9H2,1-3H3/t10-,11-,13?,14+,15?/m1/s1 |
InChI Key |
NFHMBUNSGVNWDK-LMXFHCPWSA-N |
Isomeric SMILES |
C[C@H]1CC2C[C@@](OCC23C(=C[C@H](COO3)C)C1)(C)O |
SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
Canonical SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
synonyms |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)